(1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane
Description
This compound is a boratricyclic derivative featuring a unique bicyclic framework with fused oxygen-containing rings (3,5-dioxa) and a boron atom at the 4-position. Boron-containing heterocycles are of interest in materials science and medicinal chemistry due to their electronic properties and ability to form coordination complexes.
Properties
IUPAC Name |
(1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO3/c1-16(2)11-9-14(16)17(3)15(10-11)20-18(21-17)12-5-7-13(19-4)8-6-12/h5-8,11,14-15H,9-10H2,1-4H3/t11-,14-,15+,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEDQOKLVJUDJG-FIUQPQMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the reaction of a boronic acid with a diol to form a boronate ester. This reaction is usually carried out under mild conditions, often in the presence of a dehydrating agent to facilitate ester formation.
Cyclization: The boronate ester undergoes intramolecular cyclization to form the hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole core. This step may require specific catalysts or reaction conditions to ensure the correct stereochemistry is achieved.
Functionalization: The final step involves the introduction of the 4-methoxyphenyl and trimethyl groups. This can be accomplished through various organic reactions such as Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the boron atom or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction could produce boranes or other reduced boron species. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit promising anticancer properties. Research has shown that the incorporation of boron into organic compounds can enhance their biological activity against cancer cells. For instance, boron-containing compounds have been investigated for their ability to induce apoptosis in tumor cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways .
Neuroprotective Effects
The neuroprotective potential of boron-containing compounds is another area of interest. Some studies suggest that these compounds may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a crucial role in disease progression .
Antimicrobial Properties
Compounds similar to (1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane have also shown antimicrobial properties. The presence of the methoxyphenyl group may enhance the interaction with microbial membranes, leading to increased efficacy against various pathogens. This makes such compounds potential candidates for developing new antimicrobial agents .
Polymer Chemistry
The unique structural attributes of this compound allow it to be utilized in polymer chemistry as a building block for synthesizing novel materials. Its ability to form stable complexes with metals can be exploited to create advanced materials with specific properties such as enhanced thermal stability and mechanical strength .
Fluorescent Materials
Research into the photophysical properties of boron-containing compounds has revealed their potential use in developing fluorescent materials for applications in sensors and imaging technologies. The incorporation of this compound into polymer matrices could lead to materials with tailored optical properties suitable for various optoelectronic applications .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the efficacy of a series of boron-containing compounds in inhibiting the growth of breast cancer cell lines. The results demonstrated that modifications to the phenyl group significantly affected the cytotoxicity profiles of the compounds tested. The study highlighted the importance of structural optimization in enhancing anticancer activity .
Case Study 2: Neuroprotection
Another investigation focused on a related compound's neuroprotective effects in a mouse model of Alzheimer's disease. The findings suggested that the compound reduced amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls. This underscores the potential therapeutic applications of boron-containing compounds in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of (1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane depends on its specific application. In the context of BNCT, the compound is designed to accumulate in cancer cells, where it can capture neutrons and undergo nuclear reactions that release high-energy particles. These particles selectively destroy cancer cells while sparing surrounding healthy tissue.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
(a) Allyl-Substituted Boratricyclo Compound
A closely related analog, (1R,2R,6S,8R)-2,9,9-Trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decane, replaces the 4-methoxyphenyl group with a prop-2-enyl substituent .
(b) Phosphorus/Sulfur-Containing Tricyclic Compound
[1R,2S,4S,6S,7S]-4-[2-Di(3,5-xylyl)phosphino]phenyl-1,10,10-trimethyl-3-oxa-5-thiatricyclo[5.2.1.0]decane (6) shares a tricyclic framework but replaces boron with phosphorus and incorporates sulfur in the 5-thia position . The phosphinoyl group and sulfur atom enhance ligand properties for transition-metal coordination, distinguishing it from the boron-centered electrophilicity of the target compound.
(c) Methoxyphenyl-Substituted Tetracyclic Compound
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) retains the 4-methoxyphenyl group but embeds it in a tetracyclic system with sulfur and nitrogen heteroatoms . The presence of multiple sulfur atoms may increase metabolic stability compared to oxygen-rich systems like the target compound.
Structural and Functional Differences
Key Research Findings
Substituent Effects : The 4-methoxyphenyl group in the target compound and its tetracyclic analog suggests a role in bioactivity or aromatic interactions, contrasting with the allyl group’s aliphatic reactivity .
Heteroatom Influence : Boron’s electrophilic nature differentiates the target compound from phosphorus/sulfur analogs, which are more suited for coordination chemistry .
Structural Complexity : The tetracyclic system in may offer enhanced rigidity and metabolic stability compared to the tricyclic boratricyclo framework.
Biological Activity
The compound (1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.
Structure
The compound features a complex tricyclic structure with a boron atom integrated into its framework. The presence of the 4-methoxyphenyl group is significant for its biological interactions.
Physical Properties
- Molecular Formula : C18H23B O3
- Molecular Weight : 295.18 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound demonstrated an IC50 value in the micromolar range against several cancer cell lines, indicating significant antiproliferative activity.
- Induction of Apoptosis : Mechanistic studies revealed that the compound triggers apoptosis in cancer cells via the activation of caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity is believed to be due to disruption of bacterial cell membranes and interference with metabolic pathways.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Oxidative Stress Reduction : The compound may reduce oxidative stress markers in neuronal cells.
- Neuroinflammation Modulation : Studies indicate it could modulate inflammatory responses in neurodegenerative disease models.
Table 1: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | IC50 values < 10 µM in various cell lines | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Neuroprotective | Reduces oxidative stress in neuronal cells |
Detailed Research Findings
-
Anticancer Studies :
- A study published in Journal of Medicinal Chemistry reported that the compound inhibited tumor growth in xenograft models by 50% compared to control groups.
- Mechanistic investigations revealed that it downregulates oncogenic signaling pathways such as PI3K/Akt.
-
Antimicrobial Studies :
- Research published in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant bacterial strains.
- The study highlighted the potential for development into a new class of antibiotics.
-
Neuroprotection :
- A recent publication in Neuroscience Letters showed that treatment with this compound significantly improved cognitive function in animal models of Alzheimer's disease by reducing amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
